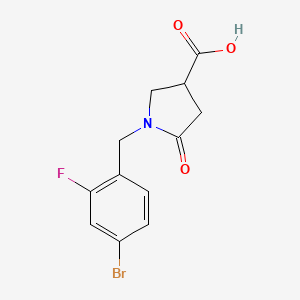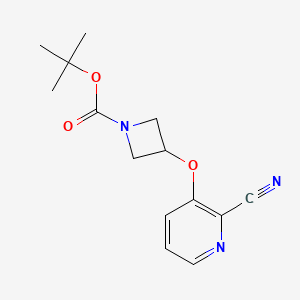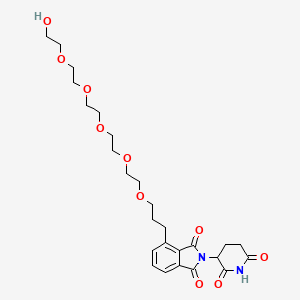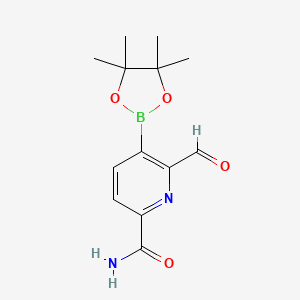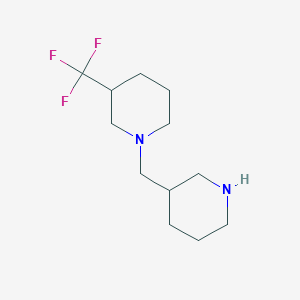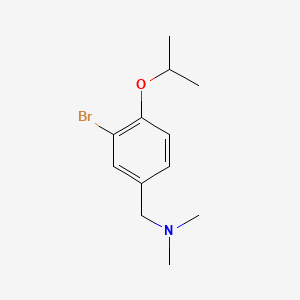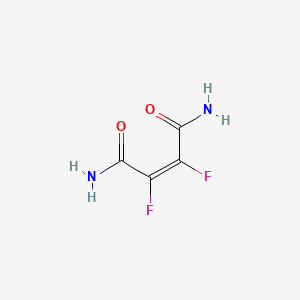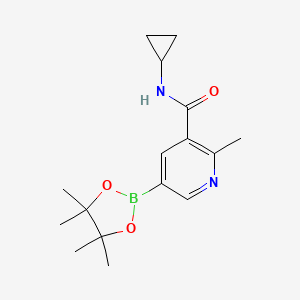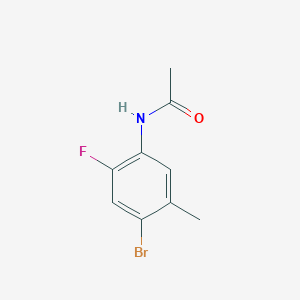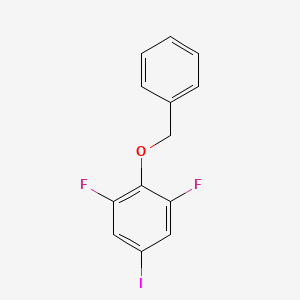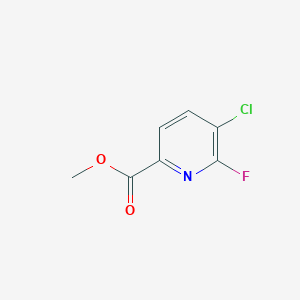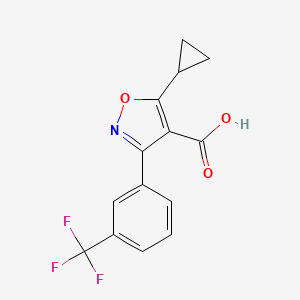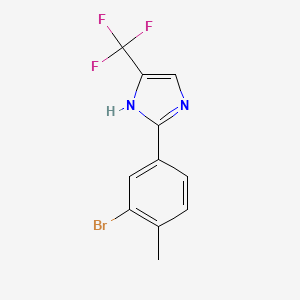![molecular formula C14H8F3IN2 B14768565 3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)
3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyrrolo[2,3-b]pyridine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions for this process are generally mild and functional group tolerant, making it a widely used method in organic synthesis .
Chemical Reactions Analysis
3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including substitution, oxidation, and reduction reactions. The presence of the iodine atom makes it particularly susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles . Common reagents used in these reactions include sodium hydride and potassium carbonate. The major products formed from these reactions depend on the specific nucleophile used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . Additionally, its unique structural features make it a valuable tool for studying the effects of trifluoromethyl and iodine substituents on the biological activity of heterocyclic compounds .
Mechanism of Action
The mechanism of action of 3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its bioavailability and pharmacokinetics . The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar compounds to 3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine include other halogenated pyridines and pyrroles, such as 3-iodo-5-(trifluoromethyl)pyridin-2-amine and 2-chloro-3-iodo-5-(trifluoromethyl)pyridine . These compounds share some structural similarities but differ in the position and type of halogen and other substituents. The unique combination of iodine and trifluoromethyl groups in this compound sets it apart from these similar compounds and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H8F3IN2 |
|---|---|
Molecular Weight |
388.13 g/mol |
IUPAC Name |
3-iodo-5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H8F3IN2/c15-14(16,17)10-3-1-8(2-4-10)9-5-11-12(18)7-20-13(11)19-6-9/h1-7H,(H,19,20) |
InChI Key |
NNLPGJIUGJVVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(NC=C3I)N=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


